6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine
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Overview
Description
6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine is a complex organic compound with a unique structure that combines a benzodiazole ring with a cyclohexadienimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine typically involves multi-step organic reactionsThe final step involves the formation of the cyclohexadienimine moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and cyclohexadienimine analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
What sets 6-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine apart is its unique combination of a fluoro-substituted benzodiazole ring and a cyclohexadienimine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(5-fluoro-1-propan-2-ylbenzimidazol-2-yl)-6-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-10(2)21-15-8-7-12(18)9-14(15)20-17(21)13-6-4-5-11(3)16(13)19/h4-10H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMGYFROAAHZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=C(N2C(C)C)C=CC(=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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